![molecular formula C7H9ClN2O B6151672 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride CAS No. 2648945-19-9](/img/no-structure.png)

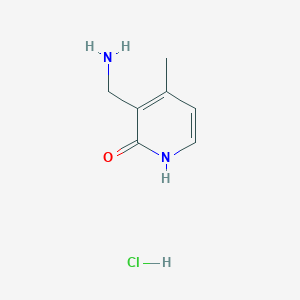

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a chemical compound with the formula C7H6N2O. It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors . The compound 4h, a derivative of this compound, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is also identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 118.1359 . More detailed properties such as density and boiling point are not available in the retrieved sources.作用机制

Target of Action

The primary targets of 1H,2H,3H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound interferes with this process, thereby inhibiting the activation of FGFRs .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can lead to the inhibition of cell proliferation and migration, as well as the induction of apoptosis .

Result of Action

The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis, particularly in cancer cells . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

实验室实验的优点和局限性

The advantages of using 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride in laboratory experiments include its relatively low cost and availability, as well as its high solubility in a variety of solvents. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments, including its limited reactivity and the fact that it is not very soluble in some solvents.

未来方向

There are a number of potential future directions for the use of 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride in scientific research. It could be used as a reagent in the synthesis of other organic compounds, or as a ligand in the coordination of transition metals. Additionally, this compound could be used as a model compound for the study of the structure and reactivity of pyrrolo[2,3-b]pyridines. Furthermore, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential to inhibit the growth of certain types of cancer cells. Finally, this compound could be used in the development of new drugs and therapeutic agents.

合成方法

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride can be synthesized by a number of methods. The most common method involves the reaction of pyrrolo[2,3-b]pyridine with hydrochloric acid and sodium hydroxide. This reaction produces this compound in high yields and can be conducted in a variety of solvents, including water, ethanol, and acetonitrile. Other methods have also been developed, including the reaction of pyrrolo[2,3-b]pyridine with sulfuryl chloride and sodium hydroxide, and the reaction of pyrrolo[2,3-b]pyridine with sodium borohydride and hydrochloric acid.

科学研究应用

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyridin-5-ones, and pyrrolo[2,3-b]pyridin-5-ols. It has also been used as a ligand in the coordination of transition metals, and as a catalyst in the synthesis of other organic compounds. Additionally, this compound has been used as a model compound for the study of the structure and reactivity of pyrrolo[2,3-b]pyridines.

生化分析

Biochemical Properties

1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions lead to the inhibition of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are critical for cell survival and proliferation.

Cellular Effects

This compound has been shown to exert significant effects on various cell types. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation . This inhibition prevents the activation of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on cell proliferation and migration, although the extent of these effects may diminish with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces metastasis without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective inhibition of target enzymes and receptors.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H-pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves the reaction of 2-amino-3-cyanopyridine with ethyl acetoacetate followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": ["2-amino-3-cyanopyridine", "ethyl acetoacetate", "hydrochloric acid", "sodium hydroxide", "water", "ethanol"], "Reaction": ["Step 1: Dissolve 2-amino-3-cyanopyridine in ethanol and add ethyl acetoacetate. Heat the mixture under reflux for several hours to allow for the formation of the intermediate product.", "Step 2: Cool the reaction mixture and add hydrochloric acid to protonate the intermediate product. The resulting mixture is then stirred at room temperature for several hours.", "Step 3: Add sodium hydroxide to the mixture to adjust the pH and initiate cyclization. The reaction mixture is then heated under reflux for several hours to allow for the formation of the pyrrolo[2,3-b]pyridine ring system.", "Step 4: Cool the reaction mixture and add water to hydrolyze the ethyl ester group. The resulting mixture is then stirred at room temperature for several hours.", "Step 5: Acidify the mixture with hydrochloric acid to protonate the product and isolate the final product by filtration or crystallization."] } | |

CAS 编号 |

2648945-19-9 |

分子式 |

C7H9ClN2O |

分子量 |

172.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。